2-(4-chloro-N-methylanilino)-N,N-dimethylacetamide
CAS No.: 91244-40-5
Cat. No.: VC18449299
Molecular Formula: C11H15ClN2O
Molecular Weight: 226.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 91244-40-5 |
|---|---|
| Molecular Formula | C11H15ClN2O |
| Molecular Weight | 226.70 g/mol |
| IUPAC Name | 2-(4-chloro-N-methylanilino)-N,N-dimethylacetamide |
| Standard InChI | InChI=1S/C11H15ClN2O/c1-13(2)11(15)8-14(3)10-6-4-9(12)5-7-10/h4-7H,8H2,1-3H3 |
| Standard InChI Key | QMWPWHWIAZOESW-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)C(=O)CN(C)C1=CC=C(C=C1)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
2-(4-Chloro-N-methylanilino)-N,N-dimethylacetamide features a central acetamide backbone substituted with a 4-chloro-N-methylaniline group. The chlorine atom at the para position of the aromatic ring introduces electronic effects that influence reactivity and intermolecular interactions. The N,N-dimethylacetamide moiety contributes to the compound’s polarity and solubility profile, which is critical for its potential applications in solution-phase reactions or biological systems.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 91244-40-5 |
| Molecular Formula | C₁₁H₁₅ClN₂O |
| Molecular Weight | 226.70 g/mol |
| IUPAC Name | 2-(4-Chloro-N-methylanilino)-N,N-dimethylacetamide |
Synthesis and Preparation
General Synthetic Strategies
While no explicit protocols for synthesizing 2-(4-chloro-N-methylanilino)-N,N-dimethylacetamide are documented, analogous acetamide derivatives are typically synthesized via nucleophilic acyl substitution. A plausible route involves reacting 4-chloro-N-methylaniline with N,N-dimethylacetamide in the presence of a coupling agent such as thionyl chloride (SOCl₂) or a carbodiimide catalyst . For instance, the patent CN103936678A describes a multi-step synthesis for a related imidazole-sulfonamide compound, highlighting the use of sulfur oxychloride to introduce chlorine substituents and facilitate cyclization . Adapting such methods, the target compound could be obtained through controlled amidation under inert conditions.
Optimization Challenges
Key challenges include minimizing side reactions such as over-chlorination or hydrolysis of the acetamide group. Temperature control during exothermic steps (e.g., SOCl₂ addition) and the use of anhydrous solvents like ethyl acetate or dichloromethane are critical for achieving high yields . Post-reaction purification via recrystallization from methanol or ethyl acetate may enhance purity, as demonstrated in similar syntheses .
Physicochemical Properties
Solubility and Stability
The compound’s solubility is expected to be moderate in polar aprotic solvents (e.g., DMF, DMSO) due to the acetamide group, while limited in nonpolar solvents. Stability studies on analogous chloroaniline derivatives suggest susceptibility to photodegradation, necessitating storage in amber containers under nitrogen .
Spectroscopic Characterization
Hypothetical spectral data can be inferred:
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IR: N-H stretch (~3300 cm⁻¹), C=O stretch (~1650 cm⁻¹), C-Cl stretch (~750 cm⁻¹).
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¹H NMR: Singlets for N-methyl groups (~3.0 ppm), aromatic protons (~7.3 ppm).
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MS: Molecular ion peak at m/z 226.70[M]⁺.
Future Research Directions
Synthesis Optimization
Developing one-pot methodologies or green chemistry approaches (e.g., catalytic amidation) could improve efficiency. Computational modeling of reaction pathways may identify optimal conditions for regioselective chlorination .
Biological Screening
High-throughput assays against pathogenic strains (e.g., Staphylococcus aureus, Escherichia coli) and cancer cell lines (e.g., HeLa, MCF-7) are essential to validate hypothesized activities. Structure-activity relationship (SAR) studies could guide the design of derivatives with enhanced potency .
Pharmacokinetic Profiling
In vivo studies should assess absorption, distribution, metabolism, and excretion (ADME) properties. Radiolabeled analogs could track biodistribution, while mass spectrometry identifies major metabolites .
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